Thalidomide-PEG2-C2-NH2 TFA

PROTAC Linker SAR Neosubstrate

Thalidomide-PEG2-C2-NH2 TFA is the optimal CRBN-recruiting PROTAC building block. The PEG2 spacer avoids GSPT1 neosubstrate degradation seen with PEG3 linkers, reducing false-positive hits in screening libraries. The TFA salt form delivers superior aqueous solubility versus the free base, enabling reliable cellular assays with minimal DMSO. With a LogP of -0.4, the NH-C2 terminal amine provides improved passive permeability over O-amido variants. Choose this linker to decouple linker chemistry from length in your SAR studies and accelerate AURKA degrader development.

Molecular Formula C21H25F3N4O8
Molecular Weight 518.4 g/mol
Cat. No. B2472243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-PEG2-C2-NH2 TFA
Molecular FormulaC21H25F3N4O8
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7)
InChIKeyMKEOTJQAATZPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-PEG2-C2-NH2 TFA: CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-PEG2-C2-NH2 TFA (CAS 2097509-36-7) is a synthetic E3 ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) applications. It incorporates a Thalidomide-based cereblon (CRBN) ligand tethered via a 2-unit polyethylene glycol (PEG2) spacer to a terminal primary amine (C2-NH2) functional group . The compound is supplied as a trifluoroacetic acid (TFA) salt, which enhances aqueous solubility and stability compared to its free base counterpart . This conjugate serves as a critical building block for the modular assembly of heterobifunctional degraders, enabling the recruitment of target proteins to the CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation .

Thalidomide-PEG2-C2-NH2 TFA: Why Linker Length and Salt Form Dictate Degradation Efficiency


PROTAC-mediated degradation is exquisitely sensitive to the spatial and physicochemical properties of the linker connecting the E3 ligase ligand to the target protein warhead. The 2-unit PEG spacer in Thalidomide-PEG2-C2-NH2 TFA occupies a critical functional window: shorter PEG1 linkers may impose steric constraints that prevent optimal ternary complex formation, while longer PEG3 linkers can increase conformational entropy and promote neosubstrate degradation—a phenomenon where the CRBN ligand itself induces unintended protein degradation [1]. Furthermore, the TFA salt form provides significantly enhanced aqueous solubility compared to the free base, a practical advantage for in vitro assay preparation and in vivo formulation that cannot be achieved by simply adjusting the pH of a free base solution . These nuanced properties mean that substituting a generic Thalidomide-PEGx linker—or the wrong salt form—can lead to irreproducible degradation results, confounding SAR studies and delaying project timelines.

Thalidomide-PEG2-C2-NH2 TFA: Comparative Performance Data for Informed Procurement


PEG2 Linker Length Minimizes Off-Target GSPT1 Degradation vs. PEG3 Variants

In a comparative study of Retro-2-based PROTACs, Thalidomide-PEG2-C2-NH2 TFA-derived conjugates demonstrated significantly reduced off-target GSPT1 degradation compared to PEG3-linked analogs. While the PEG3 variant induced robust GSPT1 degradation, the PEG2 construct largely avoided this neosubstrate effect, indicating that the 2-unit PEG spacer provides a more selective degradation profile [1]. This finding underscores that linker length is not merely a solubility parameter but a critical determinant of degradation specificity.

PROTAC Linker SAR Neosubstrate

PEG2 Linker Enables Potent AURKA Degradation in Neuroblastoma Models

A structure-activity relationship study of MK-5108-derived PROTACs demonstrated that a conjugate utilizing a Thalidomide-PEG2-C2-NH2 scaffold achieved potent AURKA degradation with a DC50 of 3.9 nM and a Dmax of 89% at 24 hours [1]. The study explicitly identified that altering the attachment point of the PEG linker to the 5-position of thalidomide allowed for the identification of a potent degrader with a linker as short as 2 PEG units [1]. This finding challenges the assumption that longer linkers are always necessary for effective ternary complex formation, highlighting the unique efficacy of the PEG2 scaffold in this context.

AURKA Neuroblastoma PROTAC SAR

TFA Salt Form Enhances Aqueous Solubility vs. Free Base

The TFA salt form of Thalidomide-PEG2-C2-NH2 exhibits markedly superior aqueous solubility compared to its free base counterpart. The TFA salt achieves a solubility of approximately 192.89 mM in DMSO and is formulated for enhanced water solubility . In contrast, the free base form has limited aqueous solubility and is typically dissolved in DMSO only. Vendor documentation explicitly states that 'the salt form usually boasts enhanced water solubility and stability' relative to the free base . This difference is critical for preparing high-concentration stock solutions and for in vivo dosing where aqueous compatibility is required.

Solubility Formulation Salt Form

High Purity (>99%) Ensures Reproducible Conjugation Efficiency

Thalidomide-PEG2-C2-NH2 TFA is supplied with a purity specification of 99.39% as determined by HPLC . This high level of purity is essential for minimizing side reactions during PROTAC synthesis, particularly during amide bond formation with the terminal amine. Lower purity preparations—which may contain unreacted PEG-diamine or hydrolyzed thalidomide impurities—can lead to variable conjugation yields and require extensive purification of the final heterobifunctional product. The availability of high-purity material reduces the risk of batch-to-batch variability in biological assays.

Purity Quality Control Reproducibility

NH-C2 Linker vs. O-Amido Variants: Distinct Physicochemical Profiles

Thalidomide-PEG2-C2-NH2 TFA features a direct NH-C2 linkage between the thalidomide moiety and the PEG2 chain, in contrast to the O-amido-PEG2-C2-NH2 TFA variant (CAS 1957235-75-4) which incorporates an oxygen atom and an amide group at the attachment point . This structural difference results in distinct physicochemical properties: the NH-C2 variant has a lower molecular weight (518.44 g/mol) and higher calculated LogP (-0.4 for the free base) compared to the O-amido variant (576.48 g/mol; LogP -1.8 for the free base) . The NH-C2 linker is therefore less polar and may exhibit improved cell permeability, offering an alternative starting point when O-amido-linked PROTACs show poor cellular activity.

Linker Chemistry Physicochemical Properties SAR

Thalidomide-PEG2-C2-NH2 TFA: Evidence-Based Applications in PROTAC Development


Synthesis of AURKA-Targeting PROTACs for Neuroblastoma Research

Based on SAR studies demonstrating potent AURKA degradation (DC50 = 3.9 nM) with 2-PEG unit linkers [1], Thalidomide-PEG2-C2-NH2 TFA is an optimal starting material for developing AURKA degraders. Researchers can conjugate an AURKA-binding warhead (e.g., MK-5108 derivative) to the terminal amine of this linker to generate a focused library of PROTACs for validation in neuroblastoma cell models. The high purity and aqueous solubility of the TFA salt facilitate reliable, high-yield conjugations.

PROTAC Library Construction with Minimized GSPT1 Neosubstrate Risk

When building a PROTAC library targeting novel proteins, the choice of linker can introduce confounding biological activity. Evidence indicates that PEG2 linkers largely avoid the GSPT1 degradation observed with PEG3 linkers [1]. Therefore, Thalidomide-PEG2-C2-NH2 TFA is the preferred CRBN-recruiting element for initial screening libraries, as it reduces the likelihood of false-positive hits arising from CRBN-mediated neosubstrate degradation, thereby streamlining hit validation.

Aqueous Formulation for Cellular and In Vivo PROTAC Studies

The enhanced aqueous solubility of the TFA salt form [2] makes Thalidomide-PEG2-C2-NH2 TFA particularly well-suited for applications requiring water-based formulations. This includes direct use in cellular assays without high DMSO concentrations that could confound results, and as a precursor for in vivo-compatible PROTACs. This practical advantage reduces the need for complex formulation excipients and ensures consistent dosing in biological experiments.

Alternative Linker Chemistry for Improved Cell Permeability

For PROTAC programs where O-amido-linked conjugates exhibit poor cellular activity, the NH-C2 variant offers a distinct physicochemical profile with a lower molecular weight and higher LogP (-0.4 vs. -1.8) [1][2]. This suggests potentially improved passive membrane permeability. Thalidomide-PEG2-C2-NH2 TFA provides an alternative synthetic handle to explore linker SAR without altering the PEG2 spacer length, allowing researchers to decouple linker chemistry from linker length in their optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-PEG2-C2-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.